6-(chloromethyl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine
CAS No.: 219817-21-7
Cat. No.: VC2825232
Molecular Formula: C10H8Cl3N5
Molecular Weight: 304.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 219817-21-7 |
---|---|
Molecular Formula | C10H8Cl3N5 |
Molecular Weight | 304.6 g/mol |
IUPAC Name | 6-(chloromethyl)-2-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine |
Standard InChI | InChI=1S/C10H8Cl3N5/c11-4-8-16-9(14)18-10(17-8)15-7-2-5(12)1-6(13)3-7/h1-3H,4H2,(H3,14,15,16,17,18) |
Standard InChI Key | FCLYSQCYDPUQCP-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C=C1Cl)Cl)NC2=NC(=NC(=N2)N)CCl |
Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)NC2=NC(=NC(=N2)N)CCl |
Introduction
Chemical Identity and Structure
6-(Chloromethyl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine is a chlorinated triazine derivative characterized by a 1,3,5-triazine core structure with specific substituent patterns. The compound features a chloromethyl group at the C-6 position of the triazine ring and a 3,5-dichlorophenyl moiety attached to one of the amino groups, creating a unique chemical architecture with potential for diverse chemical interactions.
Basic Identification Parameters
The compound can be identified through several standardized chemical identifiers as presented in Table 1:
Parameter | Value |
---|---|
Chemical Formula | C₁₀H₈Cl₃N₅ |
CAS Number | 219817-21-7 |
MDL Number | MFCD22374946 |
Molecular Weight | 304.56 g/mol |
InChIKey | FCLYSQCYDPUQCP-UHFFFAOYSA-N |
SMILES Code | NC1=NC(CCl)=NC(NC2=CC(Cl)=CC(Cl)=C2)=N1 |
Table 1: Chemical identifiers for 6-(chloromethyl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine
Structural Features
The structural backbone of this compound consists of a 1,3,5-triazine ring, which is a six-membered heterocyclic structure containing three nitrogen atoms at positions 1, 3, and 5. The distinctive features include:
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A chloromethyl (-CH₂Cl) substituent at position 6 of the triazine ring
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A primary amino group (-NH₂) at position 4
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A secondary amino linkage connecting the 3,5-dichlorophenyl group at position 2
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Two chlorine atoms at positions 3 and 5 of the attached phenyl ring
This arrangement creates a molecule with multiple reactive sites and potential for hydrogen bonding, making it interesting for chemical synthesis applications and potential biological interactions.
Physical and Chemical Properties
The physical and chemical properties of 6-(chloromethyl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine contribute to its behavior in various environments and its potential applications in research and development.
Solubility and Stability
Like many other triazine derivatives, this compound would be expected to have limited solubility in water but better solubility in organic solvents such as dichloromethane, chloroform, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF). The presence of multiple halogen atoms (three chlorine atoms) likely contributes to its lipophilic character.
Chemical Reactivity
The reactivity of 6-(chloromethyl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine is primarily determined by its functional groups:
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The chloromethyl group serves as an electrophilic site susceptible to nucleophilic substitution reactions
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The primary and secondary amino groups can participate in various reactions, including acylation, alkylation, and condensation
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The triazine ring itself can undergo nucleophilic aromatic substitution reactions under appropriate conditions
These reactive features make the compound potentially useful as an intermediate in the synthesis of more complex molecules or as a building block in medicinal chemistry.
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